molecular formula C15H13N3O2 B1392717 3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid CAS No. 1243102-22-8

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

Cat. No. B1392717
M. Wt: 267.28 g/mol
InChI Key: IAAYJZCAVNAHAB-UHFFFAOYSA-N
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Description

“3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid” is a compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized using various methods. For instance, a facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction .


Molecular Structure Analysis

The imidazo[4,5-b]pyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to exhibit a wide range of biological activities. They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators . Other classes of drugs in this group have also been developed, including proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Scientific Research Applications

Chemical Properties and Reactivity

  • A comprehensive review up to 2008 highlights the chemical behavior and properties of compounds related to 3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). The review encapsulates the preparation, properties, and the spectrum of complex compounds these ligands form. It also discusses their spectroscopic properties, structural characteristics, magnetic properties, biological, and electrochemical activities, suggesting potential areas for future research (Boča, Jameson, & Linert, 2011).

Influence on Electronic Systems

  • An extensive study has been conducted on how selected metals affect the electronic systems of biologically important molecules, including derivatives of benzoic acid. It uses techniques like infrared (FT-IR), Raman (FT-Raman), electronic absorption spectroscopy (UV/visible), and nuclear magnetic resonance ((1)H, (13)C, (15)N, (17)O NMR), among others. The study provides insights into how metals perturb the electronic system of ligands, underlining the need for physico-chemical studies of benzoates and related compounds to understand their interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Antioxidant Capacity Analysis

  • The ABTS/potassium persulfate decolorization assay, a prevalent method for assessing antioxidant capacity, is discussed in detail, including its reaction pathways. The review underscores the specificity of the reaction for certain antioxidants and the need for further exploration to understand the relevance and specificity of the oxidation products formed during the assay (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biological and Medicinal Applications

  • A review on imidazo[1,2-b]pyridazine, a structurally related compound, discusses its importance in medicinal chemistry, including its role in producing various bioactive molecules. It highlights the renewed interest in this scaffold due to its therapeutic applications and outlines structure-activity relationships (SAR) to guide medicinal chemists in the development of novel compounds with enhanced pharmacokinetic profiles (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Sensor Development and Optical Applications

  • Pyrimidine derivatives, including those structurally related to 3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid, have been utilized as exquisite sensing materials in optical sensors, alongside their biological and medicinal applications. The review compiles various pyrimidine-based optical sensors and underscores their utility in sensor development due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).

properties

IUPAC Name

3-(3-ethylimidazo[4,5-b]pyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-18-13(17-12-7-4-8-16-14(12)18)10-5-3-6-11(9-10)15(19)20/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAYJZCAVNAHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
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3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
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3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
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3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Reactant of Route 5
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Reactant of Route 6
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

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